![molecular formula C12H15BrO2 B1445034 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene CAS No. 1247240-37-4](/img/structure/B1445034.png)
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photosubstitution of Methoxyphenyl Phosphates
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene is used in studies exploring photosubstitution reactions. For instance, diethyl methoxyphenyl phosphate undergoes photosubstitution with nucleophiles, leading to the formation of halo-substituted methoxybenzenes. This process involves a singlet excited state and can be accelerated in acidic media. Further irradiation of halo-substituted methoxybenzene results in dehalogenation, producing methoxybenzene (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Synthesis of Liquid Crystals
In the field of liquid crystal synthesis, the compound serves as a building block. Grignard reagents derived from 1-bromo-4-methoxybenzene and similar compounds are used in reactions leading to the synthesis of chiral liquid crystals. The mesogenic properties of these compounds are influenced significantly by the substituents on the phenyl ring (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Halohydrin Formation
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene is employed as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This process is regioselective, effective under neutral conditions, and compatible with sensitive functional groups (Niknam & Nasehi, 2002).
Synthesis of Heterocyclic Compounds
The compound is used in the electroreductive intramolecular cyclisation of various bromoethers, leading to the formation of substituted tetrahydrofurans. This radical cyclisation occurs under environmentally friendly conditions and involves cleavage of carbon-bromine bonds (Duñach, Esteves, Neves, & Medeiros, 2008).
Molecular Packing and Interactions
Research on anisole derivatives, including those with bromomethyl pendants, focuses on understanding molecular structures and packing behavior. The presence of Br atoms significantly influences the supramolecular patterns and interactions within these compounds, affecting their potential applications in material science and molecular engineering (Nestler, Schwarzer, & Gruber, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-(cyclobutyloxymethyl)-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-14-12-6-5-10(13)7-9(12)8-15-11-3-2-4-11/h5-7,11H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBYGUVONHBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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